(3R)-3-amino-3-(1-methyl-1H-imidazol-5-yl)propanamide
Description
“(3R)-3-amino-3-(1-methyl-1H-imidazol-5-yl)propanamide” is a chiral small molecule characterized by a propanamide backbone substituted with a 1-methyl-1H-imidazol-5-yl group at the β-position and an amino group at the α-position (stereochemistry: R-configuration). This compound is of interest in medicinal chemistry due to its structural similarity to bioactive imidazole-containing alkaloids, such as pilocarpine and related derivatives . The 1-methyl-1H-imidazole moiety is a critical pharmacophore in many drug candidates, often contributing to hydrogen bonding and receptor interactions.
Properties
Molecular Formula |
C7H12N4O |
|---|---|
Molecular Weight |
168.20 g/mol |
IUPAC Name |
(3R)-3-amino-3-(3-methylimidazol-4-yl)propanamide |
InChI |
InChI=1S/C7H12N4O/c1-11-4-10-3-6(11)5(8)2-7(9)12/h3-5H,2,8H2,1H3,(H2,9,12)/t5-/m1/s1 |
InChI Key |
UNIJBDWJYZHPRG-RXMQYKEDSA-N |
Isomeric SMILES |
CN1C=NC=C1[C@@H](CC(=O)N)N |
Canonical SMILES |
CN1C=NC=C1C(CC(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-(1-methyl-1H-imidazol-5-yl)propanamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde.
Introduction of the Amino Group: The amino group can be introduced via reductive amination, where an aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent.
Formation of the Propanamide Backbone: The propanamide backbone can be formed through the reaction of an appropriate acyl chloride with an amine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-amino-3-(1-methyl-1H-imidazol-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The imidazole ring can be reduced to form imidazoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro compounds, while reduction of the imidazole ring may produce imidazoline derivatives.
Scientific Research Applications
(3R)-3-amino-3-(1-methyl-1H-imidazol-5-yl)propanamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (3R)-3-amino-3-(1-methyl-1H-imidazol-5-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The amino group and imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. This can lead to inhibition or activation of specific biochemical pathways, depending on the context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several classes of molecules, including alkaloids, amino acid derivatives, and synthetic intermediates. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Stereochemistry :
- The R -configuration of the target compound distinguishes it from pilocarpine derivatives (e.g., PIL : 3S,4R) and isopilocarpine (3R,4R). Stereochemical variations significantly impact receptor binding; for example, PIL’s 3S,4R configuration is essential for muscarinic agonism, whereas isopilocarpine exhibits weaker activity .
Backbone Flexibility :
- The propanamide chain in the target compound allows greater conformational flexibility compared to the rigid oxolane ring in PIL. This flexibility may enhance adaptability in binding to diverse targets but reduce selectivity .
Synthetic Accessibility :
- The target compound is synthesized via modular palladium-catalyzed methods (e.g., cross-coupling or amination) , whereas PIL requires complex natural extraction or enzymatic resolution .
Biological Activity
(3R)-3-amino-3-(1-methyl-1H-imidazol-5-yl)propanamide, also known as a β-amino acid derivative, has garnered attention for its potential biological activities, particularly in antiviral and antibacterial applications. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 169.18 g/mol
- CAS Number : 1568228-07-8
The compound's biological activity is largely attributed to its structural characteristics, which allow it to interact with various biological targets. The imidazole ring is known for its role in enzyme inhibition and receptor binding, which can lead to antiviral effects against several pathogens.
Antiviral Activity
Research indicates that this compound exhibits significant antiviral properties. A study highlighted its effectiveness against the Tobacco Mosaic Virus (TMV), showing an EC value in the micromolar range, indicating its potential as a therapeutic agent against viral infections .
Antibacterial Activity
The compound has also been evaluated for antibacterial properties. Preliminary findings suggest that it possesses moderate activity against various bacterial strains, although specific IC values need further investigation to establish efficacy .
Data Summary
| Biological Activity | Target Pathogen | EC / IC | Reference |
|---|---|---|---|
| Antiviral | Tobacco Mosaic Virus | 5–28 μM | |
| Antibacterial | Various Strains | TBD |
Case Studies
-
Antiviral Efficacy Against TMV :
A study conducted on the efficacy of this compound against TMV demonstrated that the compound significantly inhibited viral replication at concentrations as low as 5 μM. This suggests a promising avenue for further exploration in antiviral drug development . -
Antibacterial Screening :
In a series of antibacterial assays, this compound was tested against common bacterial pathogens. The results indicated varying degrees of inhibition, with some strains showing susceptibility at concentrations around 10 μM. Further studies are necessary to elucidate the exact mechanisms and optimize the compound for clinical use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
